![molecular formula C21H32N2O3 B4014152 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4014152.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)ethanediamide
Description
The compound under discussion belongs to a class of chemicals that are typically synthesized for their potential in various applications, ranging from material science to pharmaceuticals. Its structure suggests it could be involved in interactions that are specific to its functional groups, namely the ethanediamide and substituted cyclohexyl and ethoxyphenyl groups.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic cyclohexane derivatives or similar backbone structures. For example, the synthesis of complex cyclohexene derivatives has been documented through reactions involving enantiomer resolution processes and diastereomers formation, showcasing the intricate steps needed to achieve specific stereochemistry (Xie, Meyers, & Robinson, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the presence of distinct functional groups. This analysis provides insights into the conformational preferences and potential reactivity sites within the molecule. For instance, related studies have shown how cyclohexenone rings adopt different conformations, influencing the compound's overall properties and interactions (Shi et al., 2007).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-5-21(3,4)15-11-13-16(14-12-15)22-19(24)20(25)23-17-9-7-8-10-18(17)26-6-2/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJCWUBYVHMSSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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